

Crystallographic and Mechanistic Insights into Axl Inhibition by a Macrocyclic Compound

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic data and binding mode of a potent macrocyclic inhibitor in complex with the Axl receptor tyrosine kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology, structural biology, and drug discovery in their efforts to develop novel Axl-targeted therapies.

Introduction

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of Axl have been implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[1][2] Consequently, Axl has emerged as a promising therapeutic target in oncology. This guide focuses on the structural basis of Axl inhibition by a macrocyclic compound, providing detailed crystallographic data and experimental methodologies to facilitate further research and development.

Crystallographic Data of Axl in Complex with a Macrocyclic Inhibitor



The crystal structure of the human Axl kinase domain in complex with a macrocyclic inhibitor has been determined, providing critical insights into its mechanism of action. The structure, deposited in the Protein Data Bank (PDB) with the accession code 5U6B, reveals the inhibitor bound in the ATP-binding site of the kinase.[3]

Table 1: Crystallographic Data Collection and

Refinement Statistics for PDB ID 5U6B

Data Collection	Refinement		
PDB ID	5U6B	Resolution (Å)	2.84
Space group	P 1 21 1	R-work	0.211
Cell dimensions	R-free	0.239	
a, b, c (Å)	52.8, 86.4, 91.5	No. of non-hydrogen atoms	5868
α, β, γ (°)	90.0, 98.9, 90.0	RMSDs	
Bond lengths (Å)	0.005		_
Bond angles (°)	0.89	-	

Data sourced from the Protein Data Bank (rcsb.org).[3]

Table 2: Quantitative Data for the Macrocyclic Inhibitor

in PDB ID 5U6B

Identifier	Value
PDB Ligand ID	7YS
Molecular Formula	C21H22CIFN6O3
Molecular Weight	476.9 g/mol

This macrocyclic inhibitor is identified as "Compound 1" in the primary publication.[4]

Experimental Protocols



The following sections detail the methodologies employed for the expression, purification, and crystallization of the Axl kinase domain in complex with the macrocyclic inhibitor, as described in the primary literature associated with PDB ID 5U6B.[5]

Protein Expression and Purification

The intracellular domain of human AxI (residues 473-894) was cloned into a baculovirus transfer vector with an N-terminal hexa-histidine (His6) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.[5]

- Expression: The recombinant baculovirus was used to infect Spodoptera frugiperda (Sf21) insect cells. To prevent phosphorylation of Axl during expression, the cells were co-infected with a baculovirus expressing the Yersinia enterocolitica protein tyrosine phosphatase (YopH).[5] Cells were harvested 72 hours post-infection.
- Lysis and Affinity Chromatography: The cell pellet was lysed, and the clarified lysate was loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column was washed, and the His-tagged Axl protein was eluted.
- His-tag Cleavage and Further Purification: The eluted protein was treated with TEV protease
 to cleave the N-terminal His-tag. The protein solution was then passed through a second NiNTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through
 containing the purified Axl kinase domain was collected and further purified by size-exclusion
 chromatography.

Crystallization

Crystals of the Axl kinase domain in complex with the macrocyclic inhibitor were obtained using the hanging drop vapor diffusion method.

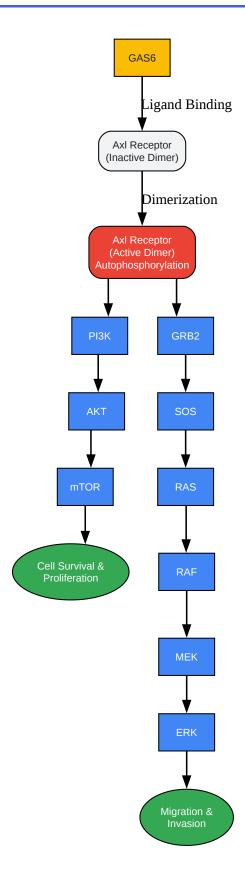
- Complex Formation: The purified, dephosphorylated Axl kinase domain was incubated with the macrocyclic inhibitor.
- Crystallization: The Axl-inhibitor complex was mixed with a reservoir solution and equilibrated against the reservoir solution at a controlled temperature. The exact composition of the reservoir solution is detailed in the supplementary materials of the primary publication.[4]



Visualizations

The following diagrams illustrate the Axl signaling pathway and the experimental workflow for the crystallographic analysis.

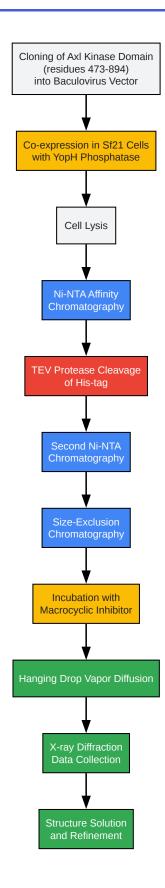




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Caption: A simplified diagram of the Axl signaling pathway.





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Caption: Experimental workflow for Axl kinase domain crystallography.



Conclusion

The crystallographic data and experimental protocols presented in this guide offer a detailed blueprint for understanding the structural basis of Axl inhibition by a potent macrocyclic compound. This information is valuable for the rational design of next-generation Axl inhibitors with improved potency and selectivity. The provided signaling pathway and experimental workflow diagrams serve as visual aids to contextualize the significance of this structural data in the broader landscape of Axl-targeted drug discovery.

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